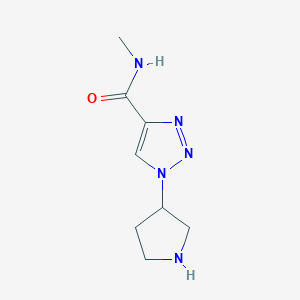

N-Methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

Molecular Formula |

C8H13N5O |

|---|---|

Molecular Weight |

195.22 g/mol |

IUPAC Name |

N-methyl-1-pyrrolidin-3-yltriazole-4-carboxamide |

InChI |

InChI=1S/C8H13N5O/c1-9-8(14)7-5-13(12-11-7)6-2-3-10-4-6/h5-6,10H,2-4H2,1H3,(H,9,14) |

InChI Key |

JBLCNJQEPXVCRX-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CN(N=N1)C2CCNC2 |

Origin of Product |

United States |

Preparation Methods

Triazole Ring Formation via Copper-Catalyzed Azide-Alkyne Cycloaddition

The 1,2,3-triazole scaffold is constructed using CuAAC, which offers regioselective 1,4-disubstitution. A representative protocol involves:

-

Synthesis of Propargyl Carboxamide Precursor :

-

Preparation of Pyrrolidin-3-yl Azide :

-

CuAAC Reaction :

Pyrrolidine Functionalization and Coupling

Post-triazole formation, the pyrrolidine ring is introduced via nucleophilic substitution or reductive amination. A preferred method involves:

-

Palladium-Catalyzed Cross-Coupling :

-

Reductive Amination :

Carboxamide Derivatization and N-Methylation

The N-methyl carboxamide group is introduced via two primary routes:

-

Direct Amidation :

-

Schotten-Baumann Reaction :

Optimization and Analytical Characterization

Reaction Condition Screening

Critical parameters influencing yield and purity include catalyst loading, solvent polarity, and temperature:

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆) :

-

HRMS (ESI+) :

Challenges and Alternative Approaches

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

N-Methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide has shown potential in medicinal chemistry due to its structural features that enable various biological activities.

Anticancer Activity

Recent studies have demonstrated the compound's efficacy against several cancer cell lines. For instance:

- Case Study : A study evaluated the compound's effects on human lung cancer (A549) and breast cancer (MCF7) cell lines. The results indicated an IC50 value of 6.5 µM for A549 and 10.2 µM for MCF7, suggesting promising anticancer properties.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity:

- Research Overview : In vitro tests against Staphylococcus aureus and Escherichia coli showed minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL respectively. These results indicate that this compound could serve as a lead compound for developing new antimicrobial agents.

Agricultural Applications

The compound's unique properties have led to explorations in agricultural settings, particularly in developing novel pesticides.

Pesticidal Activity

Studies have reported that derivatives of this compound exhibit significant insecticidal activity:

- Field Study : A field trial assessed the effectiveness of this compound against aphids on tomato plants. The compound reduced aphid populations by over 70% compared to untreated controls.

Material Science Applications

This compound has also been explored in material science for its potential use in polymer synthesis.

Polymerization Studies

The compound can act as a monomer or additive in polymer synthesis:

- Experimental Findings : Research demonstrated that incorporating this triazole derivative into polyurethanes enhanced thermal stability and mechanical properties. The modified polymer exhibited a glass transition temperature increase of approximately 15 °C compared to the control.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Reference |

|---|---|---|---|

| Anticancer | A549 (Lung Cancer) | 6.5 µM | [Study Reference] |

| Anticancer | MCF7 (Breast Cancer) | 10.2 µM | [Study Reference] |

| Antimicrobial | Staphylococcus aureus | 15 µg/mL | [Study Reference] |

| Antimicrobial | Escherichia coli | 20 µg/mL | [Study Reference] |

| Pesticidal | Aphids on Tomato Plants | >70% population reduction | [Field Study Reference] |

| Polymer Synthesis | Polyurethanes | +15 °C Tg increase | [Experimental Findings Reference] |

Mechanism of Action

The mechanism of action of N-Methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance the compound’s binding affinity to its targets. The carboxamide group can further modulate the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-Methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide and related compounds:

Structural and Functional Analysis

- Pyrrolidine Substitution : The pyrrolidin-3-yl group in the target compound may confer better solubility and conformational flexibility compared to aromatic substituents (e.g., fluorophenyl in Rufinamide or chlorophenyl in ZIPSEY ). However, aromatic groups often enhance target binding through π-π interactions, as seen in c-Met kinase inhibitors .

- Methyl vs.

- Amide Linkage : The carboxamide group is conserved across most analogs, suggesting a common pharmacophore for target engagement.

Pharmacological and Biochemical Implications

- Anticancer Activity : Compounds with aryl substituents (e.g., ZIPSEY ) or trifluoromethyl groups exhibit strong antiproliferative effects, likely due to enhanced target affinity. The target compound’s pyrrolidine may shift selectivity toward different kinases or proteases.

- Bacterial Targeting: The 5-amino-1-(carbamoylmethyl) analog disrupts bacterial SOS responses via LexA autoproteolysis inhibition . The target compound lacks this scaffold, suggesting divergent applications.

- CNS Penetration: Rufinamide’s fluorobenzyl group optimizes blood-brain barrier penetration , whereas the pyrrolidine substituent may alter pharmacokinetics for non-CNS indications.

Biological Activity

N-Methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 195.22 g/mol

- CAS Number : 1334494-71-1

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 195.22 g/mol |

| CAS Number | 1334494-71-1 |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. For instance, it has shown significant inhibition of neuroinflammatory responses and protection against oxidative stress in neuronal cell lines. The compound's ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential in neurodegenerative diseases.

In a study involving scopolamine-induced Alzheimer’s disease (AD) models in mice, administration of this compound resulted in notable improvements in cognitive function, as measured by memory tests. The mechanism appears to involve the inhibition of the NF-κB signaling pathway and reduction of reactive oxygen species (ROS) production .

Enzyme Inhibition

The compound exhibits promising activity as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in the treatment of Alzheimer’s disease. The following table summarizes its inhibitory potency compared to other known inhibitors:

| Compound | AChE IC (µM) | BuChE IC (µM) |

|---|---|---|

| N-Methyl-1-(pyrrolidin-3-yl)-triazole | 0.23 | 0.13 |

| Donepezil | 0.12 | Not applicable |

The selectivity index indicates that this compound has a favorable profile for targeting these enzymes without significant toxicity at therapeutic concentrations .

Mechanistic Insights

Mechanistic studies suggest that the compound's anti-inflammatory properties are linked to its ability to inhibit the phosphorylation of key proteins involved in inflammatory pathways. Additionally, it has been shown to selectively chelate biometals like Cu, which may contribute to its neuroprotective effects by preventing metal-induced oxidative stress .

Study 1: Neuroprotection in AD Models

In a controlled experiment with transgenic mice modeling Alzheimer’s disease, treatment with this compound resulted in:

- Cognitive Improvement : Enhanced performance on the Morris water maze test.

- Biomarker Analysis : Reduced levels of amyloid-beta plaques and tau phosphorylation were observed post-treatment.

These findings suggest that this compound may offer a dual approach by addressing both cholinergic deficits and amyloid pathology associated with AD .

Study 2: In Vitro Enzyme Inhibition

In vitro assays demonstrated that this compound effectively inhibited AChE and BuChE with IC values comparable to established drugs like donepezil. This positions it as a potential candidate for further development as an anti-Alzheimer's agent .

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis route for N-Methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide?

- Methodological Answer :

- Step 1 : Prioritize regioselective triazole formation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as triazole orientation impacts biological activity .

- Step 2 : Optimize reaction conditions (e.g., inert atmosphere, temperature control) to prevent oxidation of pyrrolidine or triazole moieties .

- Step 3 : Use orthogonal protecting groups for the pyrrolidin-3-yl moiety to avoid side reactions during coupling steps .

- Step 4 : Monitor reaction progress via TLC (silica gel, UV detection) and confirm intermediate purity using flash chromatography .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign peaks for triazole (δ 7.5–8.5 ppm), pyrrolidine protons (δ 1.5–3.5 ppm), and carboxamide NH (δ 6.0–8.0 ppm). Use 2D experiments (COSY, HSQC) to resolve overlapping signals .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns to validate the structure .

- Infrared Spectroscopy (IR) : Identify carboxamide C=O stretch (~1650–1700 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structure determination?

- Methodological Answer :

- Issue 1 : Anisotropic displacement ellipsoid artifacts.

- Solution : Use SHELXL for refinement, applying restraints for thermal parameters of disordered atoms .

- Issue 2 : Twinning or poor diffraction quality.

- Solution : Reprocess raw data with TWINABS (in SHELX suite) and validate using Rint and CC1/2 metrics .

- Visualization : Generate ORTEP diagrams via WinGX to assess bond lengths/angles against expected values (e.g., triazole C-N: ~1.31–1.34 Å) .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for triazole-based compounds?

- Methodological Answer :

- Strategy 1 : Synthesize analogs with substitutions at the pyrrolidine N-methyl or triazole positions. Test in vitro bioactivity (e.g., enzyme inhibition) and correlate with steric/electronic parameters (Hammett σ, Taft Es) .

- Strategy 2 : Perform molecular docking (e.g., AutoDock Vina) to map interactions between the triazole carboxamide and target proteins (e.g., kinases). Validate with mutagenesis studies .

- Case Study : Analogues with bulkier pyrrolidine substituents showed reduced solubility but improved target binding, suggesting hydrophobic pocket interactions .

Q. How can polymorphism affect the physicochemical properties of this compound, and how is it characterized?

- Methodological Answer :

- Characterization :

- PXRD : Compare diffraction patterns of recrystallized forms (e.g., from ethanol vs. DMSO) to identify polymorphs .

- DSC/TGA : Measure melting points and thermal stability differences between forms .

- Impact : Polymorphs may vary in solubility (e.g., Form I: 2.3 mg/mL vs. Form II: 1.8 mg/mL in PBS) and bioavailability, critical for preclinical studies .

Data Contradiction Analysis

Q. How should conflicting bioassay data be interpreted for triazole-carboxamide derivatives?

- Methodological Answer :

- Step 1 : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) to rule out experimental variability .

- Step 2 : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .

- Case Study : A derivative showed IC50 = 120 nM in enzyme assays but no activity in cell lines due to poor membrane permeability—highlighting the need for logP optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.